6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine
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Overview
Description
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydro-2H-pyran ring, which also contains an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods, optimized for higher yields and cost-effectiveness. The use of lanthanide triflates as catalysts in room temperature ionic liquids (RTILs) is an example of an efficient industrial method, providing good yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium ammonium nitrate and other metal-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium trifluoromethanesulfinate (CF3SO2Na) can be used for trifluoromethylation reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways . The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
4-(Trifluoromethyl)-tetrahydro-2H-pyran-4-amine hydrochloride: This compound shares a similar structure but differs in the position of the trifluoromethyl group and the presence of a hydrochloride salt.
Tetrahydropyran derivatives: Various substituted tetrahydropyrans exhibit similar chemical properties and reactivity.
Uniqueness: 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H10F3NO |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)oxan-3-amine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-2-1-4(10)3-11-5/h4-5H,1-3,10H2 |
InChI Key |
CELVVBNSYAQPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1N)C(F)(F)F |
Origin of Product |
United States |
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